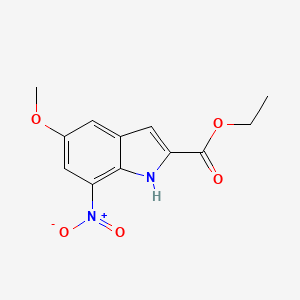

ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-3-19-12(15)9-5-7-4-8(18-2)6-10(14(16)17)11(7)13-9/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXAYAYMIZRZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660414 | |

| Record name | Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-44-3 | |

| Record name | Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 5-methoxyindole followed by esterification. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7-position. The resulting nitro compound is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester .

Industrial Production Methods

Industrial production of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification steps to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Ethyl 5-methoxy-7-amino-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Hydrolysis: 5-methoxy-7-nitro-1H-indole-2-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate has been identified as a promising lead compound in the development of new therapeutic agents. Its structural characteristics, particularly the methoxy and nitro groups, enhance its biological activity.

Melatonin Receptor Modulation

Research indicates that this compound may act as a ligand for melatonin receptors (MT1 and MT2), which are crucial in regulating circadian rhythms and sleep patterns. Preliminary studies suggest that it could influence these receptors, potentially leading to new treatments for sleep disorders and related conditions.

Anti-inflammatory and Antioxidant Properties

Compounds with similar structural features have exhibited anti-inflammatory and antioxidant activities. Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate may share these beneficial effects, making it a candidate for further investigation in the treatment of inflammatory diseases.

Synthetic Applications

The synthesis of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate can be achieved through various methods, which are crucial for its production in laboratory settings.

Fischer Indole Synthesis

One notable method involves the Fischer indole synthesis, which has been adapted to incorporate the methoxy and nitro substituents effectively. This reaction typically involves the condensation of phenylhydrazones with ethyl pyruvate under acidic conditions, yielding the desired indole derivatives .

Reaction Conditions and Yields

The reaction conditions significantly affect the yield of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate. For instance, using polyphosphoric acid as a catalyst in a benzene solvent has been shown to enhance yields compared to traditional methods .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate:

Clinical Trials

Further studies are needed to evaluate its efficacy and safety in clinical settings, particularly concerning its role as a melatonin receptor modulator.

Structural Modifications

Investigating structural modifications could enhance its pharmacological properties, potentially leading to more effective therapeutic agents.

Broader Biological Applications

Exploring other biological activities beyond melatonin receptor interaction may uncover additional therapeutic uses for this compound.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Ethyl 7-Methoxy-5-Nitro-1H-Indole-2-Carboxylate

- Structure : Positional isomer of the target compound, with methoxy at position 7 and nitro at position 5.

- Molecular Weight : 264.237 g/mol (identical to the target compound).

- Key Differences : The swapped positions of nitro and methoxy groups alter electronic distribution. The nitro group at position 5 may enhance electrophilic substitution reactivity compared to position 7 due to proximity to the indole nitrogen .

Ethyl 7-Nitro-1H-Indole-2-Carboxylate (CAS 6960-46-9)

- Structure : Lacks the methoxy group but retains the nitro group at position 7.

- Molecular Weight : 234.18 g/mol.

Substituent Variations in Indole Carboxylates

Methyl 4-Methyl-7-Nitro-1H-Indole-2-Carboxylate (CAS 1956355-82-0)

- Structure : Contains a methyl group at position 4 and nitro at position 7.

- Molecular Weight : 250.21 g/mol.

- Key Differences : The methyl group introduces steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to the target compound .

Ethyl 5-Fluoro-1H-Indole-2-Carboxylate Derivatives

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate features a nitro group at the 7-position and a methoxy group at the 5-position of the indole ring. This structural configuration contributes to its unique chemical properties, influencing its biological activity. The molecular formula is with a molecular weight of approximately 248.24 g/mol.

The biological activity of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, resulting in cytotoxic effects.

- Receptor Interaction : The indole structure allows for binding to specific receptors or enzymes, modulating their activity and leading to various biological effects such as anti-inflammatory and antioxidant actions.

- Melatonin Receptor Modulation : Preliminary studies suggest that compounds with similar structures may act as melatoninergic ligands, influencing melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and neurophysiological processes .

Anticancer Properties

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate has demonstrated potential anticancer activity through various studies:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that derivatives of indole compounds exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain derivatives have IC50 values as low as 6.10 μM against MCF-7 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MCF-7 | 6.10 |

| Derivative B | A549 | 6.49 |

Anti-inflammatory Effects

Research indicates that ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate may exhibit anti-inflammatory properties similar to other methoxy-substituted indoles. These compounds have been noted for their ability to reduce inflammation markers in various models.

Case Studies

- Study on Melatonin Receptors : A study investigating the binding affinity of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate to melatonin receptors showed promising results, suggesting its potential role in sleep regulation and neuroprotection.

- Cytotoxicity Evaluation : A comparative analysis of various indole derivatives found that those possessing the nitro group exhibited enhanced cytotoxicity against cancer cell lines, highlighting the importance of structural modifications in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate, and how can reaction conditions be optimized to minimize side products?

- Methodology : The compound can be synthesized via Fischer indole synthesis, as demonstrated in analogous indole carboxylate derivatives . Key steps include:

- Hydrazone formation : Reacting substituted phenylhydrazines with ethyl pyruvate under acidic conditions.

- Cyclization : Using HCl/EtOH to induce indole ring formation.

- Nitration : Introducing the nitro group at the 7-position via mixed acid (HNO₃/H₂SO₄).

Q. How can the purity and structural integrity of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate be validated post-synthesis?

- Methodology :

- Chromatography : Purify via Combiflash chromatography (0–40% ethyl acetate in hexane) to isolate the target compound .

- Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., methoxy protons at δ ~3.8 ppm, nitro group deshielding effects) and high-resolution mass spectrometry (HRMS).

- X-ray crystallography : For definitive confirmation, use SHELX programs for small-molecule refinement .

Q. What are the recommended handling and storage protocols for this compound given limited stability data?

- Methodology :

- Protective measures : Use nitrile gloves, P95 respirators, and fume hoods to avoid inhalation or dermal exposure .

- Storage : Store at –20°C in amber vials under argon to prevent degradation.

- Stability testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition .

Advanced Research Questions

Q. How do electronic effects of the 5-methoxy and 7-nitro substituents influence the reactivity of ethyl 1H-indole-2-carboxylate in electrophilic substitution reactions?

- Methodology :

- Computational modeling : Use density functional theory (DFT) to calculate electron density maps and predict sites for further functionalization (e.g., C3 or C4 positions).

- Experimental validation : Perform bromination or sulfonation reactions and compare regioselectivity with model compounds lacking substituents .

Q. What strategies can resolve contradictions in reported synthetic yields for nitro-substituted indole derivatives?

- Methodology :

- Meta-analysis : Compare literature protocols for variables like solvent polarity (e.g., dichloroethane vs. DMF), catalyst loading (e.g., AlCl₃ vs. FeCl₃), and reaction time.

- Design of experiments (DoE) : Apply factorial design to isolate critical factors (e.g., temperature, stoichiometry) and optimize yield .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodology :

- Analog synthesis : Prepare derivatives with variations at the 5-methoxy (e.g., 5-hydroxy, 5-fluoro) and 7-nitro (e.g., 7-amino, 7-cyano) positions .

- Bioassays : Test inhibition of kinase or receptor targets using fluorescence polarization or SPR-based binding assays. Correlate substituent effects with activity trends .

Q. What advanced computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodology :

- Molecular dynamics (MD) simulations : Predict logP, solubility, and membrane permeability using software like GROMACS.

- Quantum mechanics/molecular mechanics (QM/MM) : Model nitro group reduction pathways to assess metabolic stability .

Data Contradiction Analysis

Q. How can conflicting spectral data for nitroindole derivatives be reconciled?

- Methodology :

- Cross-validation : Compare NMR data across multiple solvents (e.g., DMSO-d6 vs. CDCl₃) to identify solvent-induced shifts.

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to resolve splitting patterns in crowded spectral regions .

Q. Why might synthetic yields vary significantly between small-scale and pilot-scale reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.